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Compound of Interest

Compound Name: 1-(Oxolan-2-yl)ethan-1-one

Cat. No.: B3119637 Get Quote

In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection

of molecular building blocks is paramount to the efficient construction of complex target

molecules. 1-(Oxolan-2-yl)ethanone, a seemingly simple molecule combining a ketone

functional group with a saturated five-membered tetrahydrofuran (THF) ring, represents a

cornerstone intermediate with significant, often underappreciated, potential. The

tetrahydrofuran motif is a privileged structure in medicinal chemistry, appearing in numerous

FDA-approved drugs, where it often serves to modulate solubility, metabolic stability, and

receptor binding affinity.[1] This guide provides an in-depth technical overview of 1-(Oxolan-2-

yl)ethanone, from its fundamental properties to its synthesis and critical applications, designed

for the practicing researcher and drug development professional.

Chemical Identity and Nomenclature
Precise identification is the foundation of chemical research. 1-(Oxolan-2-yl)ethanone is

recognized by several names and identifiers, which are crucial for accurate literature and

database searches.

The formal IUPAC name for this compound is 1-(oxolan-2-yl)ethanone. However, it is frequently

encountered in literature and commercial catalogs under various synonyms.

Common Synonyms:

2-Acetyltetrahydrofuran
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1-(Tetrahydrofuran-2-yl)ethanone

1-(Tetrahydro-2-furanyl)ethanone[2]

Structural Representation:  Source: PubChem CID 18965

Table 1: Key Chemical Identifiers

Identifier Value Source(s)

CAS Number 25252-64-6 [2]

Molecular Formula C₆H₁₀O₂ [2]

Molecular Weight 114.14 g/mol [2]

IUPAC Name 1-(oxolan-2-yl)ethanone PubChem

InChI
InChI=1S/C6H10O2/c1-5(7)6-

3-2-4-8-6/h6H,2-4H2,1H3
PubChem

InChIKey
KWBQKUZVJVKXHI-

UHFFFAOYSA-N
PubChem

| Canonical SMILES| CC(=O)C1CCCO1 | PubChem |

Physicochemical Properties
Understanding the physical properties of a compound is essential for designing reaction

conditions, purification protocols, and formulation strategies. The data presented below are

compiled from experimental values reported by chemical suppliers.
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Table 2: Physicochemical Data for 1-(Oxolan-2-yl)ethanone

Property Value Source(s)

Appearance
Colorless to slightly yellow
liquid

[3][4]

Boiling Point 174.5 °C at 760 mmHg [2][3]

52.3-54.8 °C at 10 Torr [5]

Density 1.028 - 1.031 g/cm³ [2][5]

Flash Point 63.2 °C [2][3]

Refractive Index 1.440 [2]

| Vapor Pressure | 1.2 mmHg at 25 °C |[2] |

Synthesis and Mechanistic Insights
The synthesis of 1-(Oxolan-2-yl)ethanone requires a nuanced approach. While a classic

Friedel-Crafts acylation might seem intuitive, the tetrahydrofuran ring is susceptible to acid-

catalyzed ring-opening, making this method low-yielding and unreliable. A more robust and

controlled strategy involves the use of an organometallic reagent reacting with an activated

tetrahydrofuran precursor. This approach avoids harsh acidic conditions and provides a

cleaner, more predictable reaction profile.

The following protocol describes a representative synthesis using a Grignard reagent with a

tetrahydrofuran-2-carboxylic acid derivative, a method grounded in well-established organic

chemistry principles for ketone formation.

Experimental Protocol: Synthesis via Grignard Reaction
This protocol outlines the synthesis from methyl tetrahydrofuran-2-carboxylate. An alternative

precursor is tetrahydrofuran-2-carbonitrile.[2][4]

Step 1: Preparation of Grignard Reagent (Methylmagnesium Bromide)
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Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a

reflux condenser with a drying tube (CaCl₂), and a pressure-equalizing dropping funnel

under an inert atmosphere (Argon or Nitrogen).

Place magnesium turnings (1.1 equivalents) in the flask.

Add a small volume of anhydrous diethyl ether or THF and a crystal of iodine to initiate the

reaction.

Slowly add a solution of methyl bromide (1.0 equivalent) in anhydrous ether/THF via the

dropping funnel to maintain a gentle reflux.

After the addition is complete, stir the mixture at room temperature for 1-2 hours until the

magnesium is consumed. The resulting grey solution is the Grignard reagent.

Step 2: Acylation Reaction

In a separate flame-dried flask under an inert atmosphere, dissolve methyl tetrahydrofuran-

2-carboxylate (1.0 equivalent) in anhydrous THF.[2]

Cool the solution to 0 °C using an ice bath.

Slowly add the prepared methylmagnesium bromide solution (1.05 equivalents) to the cooled

ester solution via a cannula or dropping funnel.

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the

reaction progress by Thin Layer Chromatography (TLC).

Causality Note: Using a Grignard reagent allows for nucleophilic acyl substitution on the

ester. This targeted C-C bond formation is highly efficient and avoids the potential for the

Lewis acid-catalyzed polymerization or ring-opening that would plague a direct Friedel-Crafts

approach on the THF ring itself.

Step 3: Work-up and Purification

Upon completion, carefully quench the reaction by slowly adding a saturated aqueous

solution of ammonium chloride (NH₄Cl) at 0 °C.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether

or ethyl acetate (3x volumes).

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate

(Na₂SO₄).

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary

evaporator.

Purify the resulting crude oil by vacuum distillation (e.g., ~53 °C at 10 Torr[5]) to yield pure 1-

(Oxolan-2-yl)ethanone.

Synthesis Workflow Diagram
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Step 1: Grignard Reagent Formation

Step 2: Acylation

Step 3: Work-up & Purification

Methyl Bromide (MeBr)

Methylmagnesium Bromide (MeMgBr)

Anhydrous THF

Magnesium (Mg)

Nucleophilic Acyl Substitution

Methyl Tetrahydrofuran-2-carboxylate

Quench (aq. NH4Cl)

Extraction (EtOAc)

Vacuum Distillation

1-(Oxolan-2-yl)ethanone

Click to download full resolution via product page

Caption: Workflow for the synthesis of 1-(Oxolan-2-yl)ethanone.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b3119637?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3119637?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Applications in Research and Development
1-(Oxolan-2-yl)ethanone is not an end-product but a valuable intermediate. Its utility stems from

the reactivity of the ketone, which allows for a wide range of subsequent chemical

transformations, while the THF ring imparts desirable physicochemical properties to the

resulting molecules.

Pharmaceutical Intermediates: The compound is a documented building block in

pharmaceutical manufacturing.[2] Its structural motif is found in molecules developed as

TYK2 (Tyrosine Kinase 2) inhibitors, a class of drugs investigated for treating autoimmune

diseases. Furthermore, it has been cited in patents for the development of 1-Aryl-3-

alkylpyrazole insecticides, highlighting its relevance in agrochemical research.[2]

Fine Chemicals and Fragrance: Beyond pharmaceuticals, 1-(Oxolan-2-yl)ethanone is

employed as a fragrance ingredient, where its structure contributes to specific scent profiles

in perfumes and cosmetics.[2]

Platform for Further Synthesis: The ketone functionality is a versatile handle for numerous

classical organic reactions. It can undergo:

Reduction to form the corresponding secondary alcohol, 1-(oxolan-2-yl)ethan-1-ol.

Reductive amination to introduce nitrogen-containing functional groups.

Wittig reactions or related olefications to form C=C double bonds.

Alpha-functionalization (e.g., bromination) to produce reactive intermediates like 2-bromo-

1-(oxolan-2-yl)ethan-1-one, which are potent alkylating agents in their own right.

Safety, Handling, and Storage
As with any laboratory chemical, proper handling and storage of 1-(Oxolan-2-yl)ethanone are

critical for ensuring safety.

Table 3: GHS Hazard Summary
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Pictogram Signal Word Hazard Statements Source(s)

Warning
H227: Combustible
liquid.

[6]

H315: Causes skin

irritation.
[6][7]

H319: Causes serious

eye irritation.
[6][7]

| | | H335: May cause respiratory irritation. |[6][7] |

Handling and Personal Protective Equipment (PPE)
Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of vapors.

Eye Protection: Wear chemical safety goggles or a face shield.

Skin Protection: Use chemically resistant gloves (e.g., nitrile) and a lab coat.

General Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after

handling.

Storage
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area away

from heat, sparks, and open flames.

Peroxide Formation: Like its parent compound THF, 1-(Oxolan-2-yl)ethanone may be

susceptible to the formation of explosive peroxides upon prolonged exposure to air. It is

prudent to date containers upon opening and to test for the presence of peroxides before

distillation or concentration.

Conclusion
1-(Oxolan-2-yl)ethanone is a strategically important synthetic intermediate whose value is

derived from the combination of a reactive ketone handle and a medicinally relevant

tetrahydrofuran scaffold. While its synthesis requires careful consideration to avoid side

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://aksci.com/sds/1653CA_SDS.pdf
https://aksci.com/sds/1653CA_SDS.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/S_-1-_tetrahydrofuran-2-yl_ethanone
https://aksci.com/sds/1653CA_SDS.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/S_-1-_tetrahydrofuran-2-yl_ethanone
https://aksci.com/sds/1653CA_SDS.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/S_-1-_tetrahydrofuran-2-yl_ethanone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3119637?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


reactions, established organometallic routes provide reliable access. Its documented use in the

development of kinase inhibitors and agrochemicals, coupled with its broader potential in fine

chemical synthesis, establishes it as a key building block for researchers and professionals in

the chemical and pharmaceutical industries. Proper adherence to safety and handling protocols

is essential for its effective and safe utilization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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